molecular formula C14H16N2O3S B2539597 5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide CAS No. 2034235-67-9

5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B2539597
CAS No.: 2034235-67-9
M. Wt: 292.35
InChI Key: PHSUGVINDFWWAX-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique structure combining a thiophene ring, an oxane ring, and an oxazole ring

Preparation Methods

The synthesis of 5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide involves multiple steps, typically starting with the preparation of the thiophene derivative. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide include:

The uniqueness of this compound lies in its combination of the thiophene, oxane, and oxazole rings, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5-methyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-11(9-15-19-10)13(17)16-14(4-6-18-7-5-14)12-3-2-8-20-12/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSUGVINDFWWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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